Rink Amide MBHA resin

Description

Significance of Solid Supports in Contemporary Chemical Synthesis

Solid supports are fundamental to the success and efficiency of SPPS and other solid-phase organic synthesis (SPOS) techniques. wisdomlib.orgwisdomlib.org Their primary advantage lies in the simplification of the purification process; because the growing molecule is anchored to an insoluble support, all soluble reagents and byproducts can be easily washed away. fiveable.meoup.com This dramatically reduces the time and labor required compared to traditional solution-phase synthesis, where purification after each step can be a significant bottleneck. nih.gov

The use of solid supports also allows for the use of excess reagents to drive reactions to completion, which is often necessary to achieve high yields in peptide synthesis. wikipedia.orgoup.com Furthermore, the solid-phase format is highly amenable to automation, enabling the rapid synthesis of large numbers of peptides for applications in drug discovery, proteomics, and materials science. fiveable.meoup.com The choice of resin is critical and depends on the desired C-terminal functionality (acid or amide), the specific peptide sequence, and the desired cleavage conditions. numberanalytics.com

Contextualization of Rink Amide MBHA Resin within SPPS Frameworks

This compound is a specialized solid support designed for the synthesis of peptide amides using the Fmoc strategy. appliedpolytech.comsigmaaldrich.com It is a derivative of the more acid-labile Rink Amide resin. The key structural feature of this compound is the attachment of the Rink amide linker to a methylbenzhydrylamine (MBHA) resin. sigmaaldrich.comsigmaaldrich.com This linkage is designed to be stable throughout the Fmoc-based peptide synthesis but can be cleaved under moderately acidic conditions to release the final peptide amide. appliedpolytech.comchempep.com

The "MBHA" part of the name refers to the 4-methylbenzhydrylamine (B1223480) handle, which provides the point of attachment to the polystyrene-based resin. The "Rink Amide" part refers to the acid-labile linker, 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetic acid, which allows for the cleavage of the final product as a C-terminal amide. biosynth.comglpbio.com The presence of an electron-withdrawing acetamido spacer makes this compound less sensitive to acid than the standard Rink Amide resin. appliedpolytech.comchempep.comglpbio.com This characteristic provides a greater margin of safety against premature cleavage during the synthesis process.

A typical cleavage cocktail for releasing the peptide from this compound consists of a high concentration of trifluoroacetic acid (TFA), often 95%, along with scavengers to protect sensitive amino acid residues from reactive cationic species generated during cleavage. appliedpolytech.comsigmaaldrich.comchempep.com The ability to generate peptide amides directly is a significant advantage, as many biologically active peptides possess a C-terminal amide.

The table below summarizes some of the key properties of this compound:

| Property | Description |

| Resin Type | Polystyrene cross-linked with divinylbenzene (B73037) (DVB) |

| Functional Group | Amine |

| Typical Application | Fmoc-based solid-phase synthesis of peptide amides |

| Cleavage Conditions | Typically 95% Trifluoroacetic Acid (TFA) |

| Substitution Level | Commonly in the range of 0.3 - 0.8 mmol/g |

| Mesh Size | Often available in 100-200 or 200-400 mesh sizes |

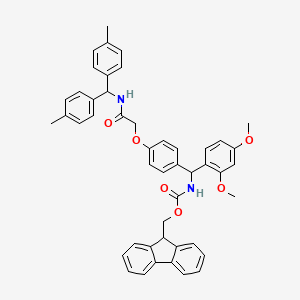

Structure

2D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDWRLPTKIOUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H44N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102012 | |

| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-83-0 | |

| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Functional Characterization of Rink Amide Mbha Resin

Resin Backbone Composition and Crosslinking Parameters

The performance of Rink Amide MBHA resin in SPPS is fundamentally tied to the physical and chemical properties of its polymer support. This support is typically composed of a polystyrene matrix cross-linked with divinylbenzene (B73037) (DVB), a standard in resin manufacturing for peptide synthesis. iris-biotech.dealtabioscience.com

Polystyrene Matrix and Divinylbenzene Crosslinking

The backbone of this compound consists of a copolymer of styrene (B11656) and 1% divinylbenzene. cblpatras.gr This polystyrene (PS) matrix provides a robust, insoluble support essential for the iterative steps of solid-phase synthesis. altabioscience.comcymitquimica.com The DVB acts as a cross-linking agent, creating a three-dimensional polymer network that lends mechanical stability to the resin beads. iris-biotech.dealtabioscience.com

The degree of cross-linking is a critical parameter. A 1% DVB content is most commonly used for SPPS resins because it allows for significant swelling in appropriate solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). iris-biotech.demdpi.com This swelling is crucial as it enables reagents to penetrate the resin matrix and access the reactive sites, facilitating efficient and complete chemical reactions. iris-biotech.de While higher cross-linking (e.g., 2-5% DVB) increases mechanical stability, it restricts swelling, which can hinder reaction kinetics, especially for the synthesis of large peptides. iris-biotech.dealtabioscience.com Conversely, lower cross-linking improves swelling and reagent accessibility. altabioscience.com

| Component | Material | Typical Percentage | Function | Source |

|---|---|---|---|---|

| Polymer Matrix | Polystyrene | ~99% | Insoluble support structure | cymitquimica.com |

| Cross-linking Agent | Divinylbenzene (DVB) | 1% | Provides mechanical stability and controls swelling properties | cblpatras.groakwoodchemical.comchemimpex.com |

Influence of Mesh Size on Reaction Kinetics and Efficiency

Resin beads are available in various sizes, typically defined by a mesh range. For this compound, common specifications are 100-200 mesh and 200-400 mesh. cblpatras.grchemimpex.comglpbio.com The mesh size, which corresponds to the particle diameter, has a direct impact on both the surface area available for reaction and the practical handling of the resin.

Reaction kinetics in SPPS are diffusion-controlled. iris-biotech.de Smaller beads (higher mesh number) possess a larger surface-area-to-volume ratio, which can lead to faster and more efficient reactions. However, extremely small particles can significantly slow down filtration and washing steps, complicating the synthesis process. iris-biotech.de For most applications, a mesh size of 100-200 is considered a practical compromise, offering a balance between reaction efficiency and ease of handling. iris-biotech.de

| Mesh Size Range | Particle Size (approx. µm) | Characteristics | Source |

|---|---|---|---|

| 100-200 | 75-150 | Good balance of reaction kinetics and filtration speed; commonly used for routine synthesis. | glpbio.com |

| 200-400 | 38-75 | Higher surface area, potentially faster kinetics, but can lead to slower solvent filtration. | cblpatras.grchemimpex.com |

Linker Design and Its Impact on Cleavage Selectivity

The linker is a bifunctional molecule that connects the nascent peptide chain to the insoluble resin support. The design of the linker is paramount as it dictates the conditions under which the final peptide can be cleaved from the resin.

Benzhydrylamine Moiety and Acetamido Spacer Architecture

This compound is distinguished by its specific linker structure. It is a variation of the standard Rink Amide linker, designed to produce peptide amides upon cleavage. biosynth.com The core structure consists of a 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetic acid linker. In this compound, this linker is attached to a 4-methylbenzhydrylamine (B1223480) (MBHA) resin. This attachment is made via an acetamido spacer, and often includes a norleucine (Nle) residue as part of the connection. glpbio.comappliedpolytech.com The benzhydrylamine portion of the resin is what ultimately yields the C-terminal amide of the peptide after cleavage.

Comparative Acid Lability Profile with Rink Amide Resin Variants

A key feature of the this compound is its reduced acid sensitivity compared to the standard Rink Amide resin. glpbio.comappliedpolytech.com This difference in lability is a direct consequence of the electron-withdrawing nature of the acetamido group that joins the linker to the MBHA support. glpbio.comappliedpolytech.com This electronic effect makes the linker more stable to acid.

While standard Rink Amide resin can be cleaved under very mild acidic conditions (e.g., as low as 1% trifluoroacetic acid), this compound requires stronger acidic conditions to release the synthesized peptide. appliedpolytech.com Typically, cleavage is achieved using a high concentration of TFA, such as 95% TFA in a solution containing scavengers to protect sensitive amino acid side chains. glpbio.com This moderate acid lability provides a robust anchoring strategy that minimizes premature cleavage during the repetitive steps of Fmoc-deprotection in peptide synthesis.

Loading Capacity and Its Methodological Implications

Loading capacity, or substitution level, refers to the number of reactive sites available for peptide chain initiation per gram of resin. It is expressed in millimoles per gram (mmol/g). iris-biotech.de

This compound is typically available with a loading capacity in the range of 0.3 to 0.8 mmol/g. oakwoodchemical.comchemimpex.comglpbio.com Some preparations may offer higher loading levels, up to approximately 1.1 mmol/g. The choice of loading capacity has significant methodological implications.

Low-Loading Resins (e.g., 0.3-0.5 mmol/g): These are generally preferred for the synthesis of long or "difficult" peptide sequences. The greater distance between reactive sites on a low-loaded resin minimizes intermolecular peptide aggregation, which can otherwise lead to incomplete reactions and lower purity of the final product. The enhanced swelling of low-loaded resins also improves reagent diffusion.

High-Loading Resins (e.g., >0.7 mmol/g): These are more cost-effective for the synthesis of shorter peptides. The higher substitution allows for a greater quantity of peptide to be produced per gram of resin, which is advantageous for large-scale production. chemimpex.com

| Supplier/Source Reference | Reported Loading Capacity (mmol/g) |

|---|---|

| GlpBio | 0.4 - 0.8 |

| Oakwood Chemical | 0.3 - 0.8 |

| Chem-Impex | 0.3 - 0.8 |

| CBL Patras | 0.40 - 0.74 |

| Sigma-Aldrich | ~0.5 to ~1.1 |

Quantification and Optimization of Resin Loading

Quantification of Resin Loading

A widely used and accurate method for quantifying the loading of Fmoc-protected resins like Rink Amide MBHA is the spectrophotometric measurement of the Fmoc (9-fluorenylmethyloxycarbonyl) group cleaved from the resin. peptide.com The procedure involves treating a precisely weighed sample of the dry resin with a basic solution, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), to cleave the Fmoc group. peptide.com This cleavage releases a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance maximum around 301 nm. peptide.comcsic.es

The loading (L) can then be calculated using the Beer-Lambert law, as shown in the following formula:

L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × M) peptide.com

Where:

A₃₀₁ is the absorbance of the solution at 301 nm. peptide.com

V is the volume of the cleavage solution (in mL). peptide.com

d is the dilution factor. peptide.com

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L·mol⁻¹·cm⁻¹). peptide.com

w is the path length of the cuvette (typically 1 cm). peptide.com

M is the initial mass of the dry resin (in mg). peptide.com

Optimization of Resin Loading

Optimization of resin loading primarily concerns the efficient attachment of the first Fmoc-amino acid to the deprotected amine on the resin. The goal is to achieve a loading level that balances high peptide yield with high purity, avoiding problems associated with either under-loading or over-loading. For many applications, an optimal loading is considered to be between 0.4 and 0.7 mmol/g.

Key parameters for optimizing the initial loading include:

Reagent Stoichiometry : Using a significant excess of the first Fmoc-amino acid (e.g., 2 to 5 equivalents relative to the theoretical maximum loading of the resin) helps drive the coupling reaction to completion.

Activation Method : The carboxylic acid of the Fmoc-amino acid must be activated to facilitate amide bond formation. Standard coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used. For more sterically hindered amino acids or to ensure high efficiency, more potent activating systems like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) are employed.

Reaction Time and Temperature : The coupling reaction is typically allowed to proceed for 1 to 6 hours at room temperature to ensure maximum attachment. Monitoring the reaction for the presence of free amines using a qualitative method like the Kaiser test can confirm the reaction's completion. peptide.com

Solvent and Swelling : Proper swelling of the polystyrene-based resin is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents. chempep.com DMF is an excellent swelling solvent for this compound and is the standard choice for the loading step.

| Parameter | Method/Condition | Rationale | Reference |

|---|---|---|---|

| Quantification Method | UV-Spectrophotometry of Fmoc-cleavage product | Accurate, reliable, and widely adopted method for Fmoc-protected resins. | peptide.com |

| Reagents for Quantification | 20% Piperidine in DMF | Efficiently cleaves the Fmoc group to generate a UV-active adduct. | |

| Optimization Goal | Achieve optimal loading (e.g., 0.4-0.7 mmol/g) | Balances peptide yield per gram of resin with synthesis purity. | biotage.comsemanticscholar.org |

| Optimization Strategy | Use of excess Fmoc-amino acid (2-5 eq.) and activators (e.g., DIC/HOBt, HATU) | Drives the initial coupling reaction to completion for efficient loading. |

Effect of Loading on Peptide Purity and Yield in Varied Sequence Lengths

The initial loading capacity of the this compound is a determining factor in the success of an SPPS, with significant effects on the final purity and yield of the target peptide. creative-peptides.com These effects are strongly correlated with the length and sequence of the peptide being synthesized. The primary issue is intermolecular aggregation, where growing peptide chains on the resin interact with each other, leading to poor solvation and the formation of secondary structures like β-sheets. luxembourg-bio.com This aggregation hinders the access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps, which in turn leads to a higher prevalence of deletion and truncated sequences in the crude product. luxembourg-bio.com

Low Loading vs. High Loading

High-Loading Resins (approx. 0.6-1.0 mmol/g): High-loading resins are attractive from an economic standpoint as they offer the potential for a greater quantity of peptide per synthesis batch. biotage.com For the synthesis of very short peptides (e.g., <10 residues) that have a low propensity for aggregation, high-loading resins can be used efficiently to maximize throughput without a significant compromise in purity. nih.gov However, as the peptide chain elongates, the risk of aggregation and incomplete reactions increases dramatically on a high-loading support. biotage.com This often leads to a complex mixture of products and a low yield of the desired full-length peptide, negating the initial benefit of the higher loading capacity. researchgate.net

The choice of resin loading, therefore, represents a critical optimization step that must be tailored to the specific target peptide.

| Resin Loading | Peptide Length | Typical Effect on Purity | Typical Effect on Yield | Rationale | Reference |

|---|---|---|---|---|---|

| Low (0.2-0.5 mmol/g) | Long (>15 aa) or Difficult Sequences | Higher Purity | Higher Yield of Pure Product | Reduces intermolecular aggregation, improves solvation and reagent access. | biotage.comluxembourg-bio.comgyrosproteintechnologies.com |

| High (0.6-1.0 mmol/g) | Short (<10 aa) Sequences | Good Purity | High Crude Yield per gram | Maximizes resin capacity with minimal aggregation risk for short chains. | biotage.comnih.gov |

| High (0.6-1.0 mmol/g) | Long (>15 aa) or Difficult Sequences | Lower Purity | Lower Yield of Pure Product | Increased aggregation leads to incomplete reactions and deletion sequences. | biotage.comresearchgate.net |

Methodologies for Peptide Amide Synthesis on Rink Amide Mbha Resin

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols

The synthesis of peptides on Rink Amide MBHA resin follows a cyclical process of deprotection, amino acid coupling, and washing. biosynth.comrsc.org The resin is first swelled in a suitable solvent, commonly N,N-dimethylformamide (DMF). nih.govuni-regensburg.de The synthesis cycle begins with the removal of the Nα-Fmoc protecting group from the resin or the growing peptide chain. This is followed by the coupling of the next Fmoc-protected amino acid. Each step is followed by extensive washing to remove excess reagents and by-products.

The removal of the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a critical step in SPPS and is achieved using a basic solution. appliedpolytech.com

Reagent: The most common reagent for Fmoc deprotection is a solution of piperidine (B6355638) in DMF. rsc.orgrsc.org

Concentration: A 20% (v/v) solution of piperidine in DMF is frequently used. rsc.org Other concentrations, such as 40% piperidine in DMF, have also been reported for initial Fmoc group cleavage from the resin. uni-regensburg.de

Procedure: The deprotection is typically carried out in a two-step process to ensure complete removal of the Fmoc group and to minimize side reactions. A common protocol involves an initial short treatment (e.g., 1-5 minutes) followed by a longer treatment (e.g., 10-20 minutes). nih.govnih.gov For instance, a procedure might involve a 5-minute incubation followed by a 15-minute incubation with fresh deprotection solution. nih.gov Some protocols utilize multiple short treatments, such as two 1-minute treatments followed by a 10-minute treatment or three 5-minute treatments. sigmaaldrich-jp.com

Monitoring: The completion of the deprotection step can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. nih.gov

| Reagent | Concentration in DMF | Typical Procedure | Reference |

| Piperidine | 20% (v/v) | 2 x 1 min, then 1 x 10 min | |

| Piperidine | 20% (v/v) | 1 x 5 min, then 1 x 15 min | nih.gov |

| Piperidine | 20% (v/v) | 3 x 5 min | sigmaaldrich-jp.com |

| Piperidine | 40% (v/v) | Initial deprotection for 3 min, followed by 20% solution | uni-regensburg.de |

The formation of the amide bond between the free amine on the resin-bound peptide and the incoming Fmoc-amino acid requires the activation of the amino acid's carboxyl group. Several reagent systems are commonly employed for this purpose.

A widely used coupling cocktail consists of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine). rsc.orgresearchgate.net

Mechanism: HBTU, in the presence of HOBt, rapidly converts the Fmoc-amino acid into an activated HOBt ester. DIPEA acts as a tertiary base to neutralize the protonated amine on the resin and facilitate the reaction.

Stoichiometry: Typically, the Fmoc-amino acid, HBTU, and HOBt are used in equimolar amounts, with a slight excess of DIPEA. researchgate.net For example, a ratio of 1:1:1:2 (Fmoc-Amino Acid:HBTU:HOBt:DIPEA) is common. researchgate.net Research has also reported using a 5-fold excess of the Fmoc-amino acid activated with 1 equivalent of HBTU and HOBt, and 2 equivalents of DIPEA. sigmaaldrich-jp.com

Solvent: The reaction is typically carried out in DMF or a mixture of DMF and N-methylpyrrolidone (NMP). uni-regensburg.de

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another highly efficient coupling reagent, often used with DIPEA. publish.csiro.au

Mechanism: HATU is known for its high reactivity and ability to facilitate difficult couplings, minimizing racemization. nih.gov It forms a highly reactive activated ester with the Fmoc-amino acid.

Stoichiometry: A common protocol involves using 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 4 equivalents of DIPEA relative to the resin loading. Another approach uses 3 equivalents of the amino acid, 3 equivalents of HATU, and 9 equivalents of DIPEA for challenging couplings, which may be conducted overnight. sigmaaldrich-jp.com

Procedure: The Fmoc-amino acid is typically pre-activated with HATU and DIPEA in DMF before being added to the resin.

| Coupling System | Typical Reagent Ratio (AA:Activator:Base) | Common Coupling Time | Reference |

| HBTU/HOBt/DIPEA | 1:1:1:2 (AA:HBTU:HOBt:DIPEA) | 1 - 1.5 hours | rsc.orgresearchgate.net |

| HATU/DIPEA | 4:4:4 (AA:HATU:DIPEA) | 1 hour | |

| HATU/DIPEA | 3:3:9 (AA:HATU:DIPEA) | 18 hours (for difficult couplings) | sigmaaldrich-jp.com |

To ensure complete reaction and high purity of the final peptide, coupling times and reagent stoichiometry are often optimized.

Coupling Time: Standard coupling times range from 30 minutes to 2 hours. nih.govresearchgate.net For difficult couplings, such as those involving sterically hindered amino acids or during the synthesis of long peptide sequences, extended coupling times (e.g., overnight) may be necessary. sigmaaldrich-jp.com Microwave-assisted SPPS can significantly reduce coupling times, sometimes to as little as 10 minutes. nih.govunimi.it

Stoichiometry and Double Coupling: Using an excess of reagents (typically 3 to 5-fold) is standard practice to drive the reaction to completion. nih.gov For particularly inefficient coupling steps, a "double coupling" strategy is employed, where the coupling reaction is repeated with a fresh portion of activated amino acid before proceeding to the next deprotection step. nih.gov This is especially useful for the first amino acid attachment to the resin. nih.gov

Monitoring: The completeness of the coupling reaction can be assessed using qualitative tests like the Kaiser test or a chloranil (B122849) test. nih.gov A negative test indicates the absence of free primary amines and thus a complete reaction.

If a coupling reaction is incomplete, unreacted free amines on the resin can react in subsequent steps, leading to deletion sequences in the final product. To prevent this, these unreacted sites are permanently blocked in a process called "capping."

Reagents: A common capping reagent is acetic anhydride (B1165640), often used in the presence of a base like DIPEA or in a solvent mixture such as 20% acetic anhydride in DMF. nih.govunimi.itgoogle.com

Procedure: After the coupling step, the resin is treated with the capping solution for a short period (e.g., 15-45 minutes). nih.gov This acetylates the unreacted N-terminal amines, rendering them unreactive to further coupling reactions. nih.gov Capping can be performed after any coupling step where incomplete reaction is suspected. nih.gov

| Capping Reagent | Base/Solvent | Typical Reaction Time | Reference |

| Acetic Anhydride | DIPEA in DMF | 45 minutes | |

| Acetic Anhydride | N/A (in DMF) | 15 minutes | nih.gov |

| Acetic Anhydride | N/A (20% in DMF) | Not Specified | unimi.it |

Coupling Reactions: Amino Acid Activation and Amide Bond Formation

Application of HATU/DIPEA Activation Systems

Automated Peptide Synthesis Instrumentation and Compatibility

This compound is distinguished by its broad compatibility with a variety of automated peptide synthesis platforms. pubcompare.aichemimpex.com This adaptability has made it a staple in both academic and pharmaceutical research settings, where high-throughput synthesis is often required. chemimpex.comcymitquimica.com The resin integrates effectively with systems designed for solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. glpbio.comappliedpolytech.com

Automated synthesizers streamline the repetitive cycles of deprotection, washing, amino acid coupling, and capping, ensuring consistency and saving significant time and resources. chemimpex.com The resin's polystyrene matrix, typically with 1% divinylbenzene (B73037) cross-linking, provides good mechanical stability suitable for the fluid dynamics and agitation methods used in automated systems, which can range from vortexing and bubbling to shaking. glpbio.comlcms.cz Compatibility extends to the chemical environment, where the resin performs reliably with standard reagents and solvents used in Fmoc-based protocols.

The following table details the compatibility of this compound with common components of automated synthesis:

| Component | Compatibility Details | Reference(s) |

| Synthesizer Types | Integrates with standard peptide synthesizers, such as the Preludex Automatic Peptide Synthesizer, and systems employing microwave heating. | pubcompare.aibiotage.co.jp |

| Chemical Strategy | Primarily used with the Fmoc/tBu (tert-butyl) protection strategy. | appliedpolytech.comthaiscience.info |

| Deprotection Reagents | Compatible with standard Fmoc deprotection solutions, most commonly 20% piperidine in a suitable solvent like DMF. | lcms.cznih.govuci.edu |

| Solvents | Swells effectively and is compatible with common SPPS solvents including N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (B109758) (DCM). | pubcompare.aicreative-peptides.com |

| Coupling Reagents | Works efficiently with a wide range of coupling reagents, from standard carbodiimides like DIC to highly efficient uronium/phosphonium salts like HATU, HBTU, and COMU. | creative-peptides.commesalabs.comresearchgate.net |

| Amino Acids | Compatible with standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf). | pubcompare.aiappliedpolytech.com |

Synthetic Strategies for Challenging Peptide Sequences

The synthesis of "difficult" peptide sequences—those prone to aggregation, containing hydrophobic stretches, or featuring sterically hindered amino acids—requires specialized strategies even when using a robust support like this compound. biotage.co.jp Standard protocols often fail or produce low yields and purity, necessitating modifications to coupling, deprotection, and solvent conditions. biotage.co.jp

Mitigation of Aggregation Phenomena

Peptide chain aggregation is a primary cause of synthetic failure in SPPS. As the peptide elongates on the resin, it can fold into secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds. This leads to the formation of insoluble aggregates that hinder reagent access to the reactive N-terminus, effectively stopping the synthesis. Several strategies have been developed to mitigate aggregation during synthesis on this compound.

| Mitigation Strategy | Description | Application Notes | Reference(s) |

| Chaotropic Salts | Salts like Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) are added to wash solutions or coupling mixtures. They disrupt hydrogen-bonding networks that lead to secondary structure formation. | Can be used in washes prior to coupling to break up existing aggregates. | |

| Specialized Solvents | Using solvents with high polarity and hydrogen-bond-disrupting capabilities, such as Dimethyl Sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP), can improve solvation of the growing peptide chain. Mixed solvent systems (e.g., DCM/DMF/NMP) are also effective. | 25% DMSO in DMF is a common choice. For extreme cases, a mixture including ethylene (B1197577) carbonate and Triton X-100 at elevated temperatures has been used. | creative-peptides.com |

| Elevated Temperature | Performing coupling and/or deprotection steps at higher temperatures (e.g., 50°C), often facilitated by microwave-assisted synthesizers, can disrupt secondary structures and increase reaction rates. | Microwave heating has been successfully applied to the synthesis of difficult sequences on resins including Rink Amide MBHA. | biotage.co.jp |

| Structure-Disrupting Derivatives | Incorporating pseudoproline dipeptides or amino acids with a backbone-protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) disrupts the regular peptide backbone, preventing the formation of extended, ordered aggregates. | Pseudoproline dipeptides are introduced at specific Ser, Thr, or Cys residues. Dmb/Hmb derivatives can be used at other positions. |

Synthesis of Hydrophobic and Sterically Hindered Peptide Sequences

Hydrophobic peptides present a significant challenge due to their poor solvation in standard polar SPPS solvents and their strong tendency to aggregate. google.comresearchgate.net Similarly, sterically hindered couplings, such as acylating an N-methylated amino acid or coupling a bulky residue, are kinetically slow and often incomplete. biotage.co.jp

Research on synthesizing the highly hydrophobic acyl carrier protein (ACP) fragment (65-74) highlighted the difficulties associated with a standard polystyrene resin core like that of Rink Amide MBHA, which resulted in low purity (52%). researchgate.net While composite resins like PEG-PS often yield better results for such sequences, several strategies can optimize synthesis on a standard Rink Amide MBHA support. lcms.czresearchgate.net

For sterically demanding couplings, the choice of activating reagent is critical. A study involving the synthesis of peptides with the Aib (α-aminoisobutyric acid) residue, known for creating hindered environments, on this compound demonstrated the effectiveness of using a highly reactive coupling reagent like COMU® with a non-nucleophilic base. mesalabs.com

The following table outlines strategies for these specific challenges:

| Challenge | Synthetic Strategy | Rationale | Reference(s) |

| Hydrophobic Peptides | Use of less polar or mixed solvent systems (e.g., addition of DCM or Acetonitrile). | Improves solvation of the nonpolar peptide chains, reducing aggregation. | creative-peptides.comgoogle.com |

| Hydrophobic Peptides | Employing resins with lower loading capacity. | Increases the distance between peptide chains on the resin, physically hindering their ability to interact and aggregate. | creative-peptides.com |

| Sterically Hindered Coupling | Utilize highly efficient coupling reagents such as HATU, HCTU, or COMU. | These reagents form highly reactive activated esters that can overcome the steric barrier and drive the acylation reaction to completion. | creative-peptides.commesalabs.com |

| Sterically Hindered Coupling | Increase coupling time and/or perform double couplings. | Allows more time for the slow reaction to proceed or re-treats any unreacted sites with fresh reagents to maximize yield. | |

| General Difficult Sequences | Use of a stronger, non-nucleophilic organic base like Collidine or Diisopropylethylamine (DIPEA) during coupling. | Optimizes the pH of the reaction environment for efficient coupling without causing side reactions. | mesalabs.comresearchgate.net |

Cleavage and Isolation of Peptide Amides from Rink Amide Mbha Resin

Acidolytic Cleavage Mechanisms and Linker Stability

The Rink Amide linker is engineered for stability under the basic conditions of Fmoc group removal and the neutral to slightly basic conditions of peptide coupling. Its acid-lability allows for the release of the peptide amide under strong acid treatment. The cleavage mechanism is initiated by the protonation of the acid-sensitive diether linkage within the Rink linker, which leads to the formation of a stabilized carbocation and the concurrent release of the peptide amide.

Trifluoroacetic Acid (TFA) as the Primary Cleavage Reagent

Trifluoroacetic acid (TFA) is the reagent of choice for the final cleavage of peptides from Rink Amide MBHA resin. thermofisher.compeptide.com As a strong organic acid, it efficiently severs the bond between the peptide and the linker while also removing the majority of side-chain protecting groups employed in Fmoc-based SPPS. thermofisher.com The cleavage is typically performed with a high concentration of TFA, commonly in a "cleavage cocktail" that includes various scavengers. thermofisher.com A widely used cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). researchgate.net For Rink Amide resins, which are sensitive to strong acid, cleavage cocktails with high concentrations of TFA are recommended, especially for peptides containing residues like Arg(Pmc/Pbf), Trp, Met, or Cys. thermofisher.com The duration of the cleavage reaction can range from one to several hours at room temperature, depending on the peptide's sequence and the protecting groups used. thermofisher.comsigmaaldrich.com

Role of Scavengers in Preventing Side Reactions During Cleavage

During TFA-mediated cleavage, highly reactive electrophilic carbocations are generated from the cleavage of the resin linker and the acid-labile side-chain protecting groups (e.g., tert-butyl cations from Boc and tBu groups, and trityl cations from Trt groups). researchgate.netsigmaaldrich.comsigmaaldrich.com These cations can attack nucleophilic side chains of certain amino acids, leading to undesired modifications of the peptide. Scavengers, or cation traps, are added to the cleavage cocktail to intercept these reactive species. researchgate.netsigmaaldrich.com The choice of scavengers is dictated by the amino acid composition of the peptide.

Common scavengers and their functions are detailed in the table below.

| Scavenger | Target Reactive Species & Purpose |

| Triisopropylsilane (TIS) | A reducing agent that acts as a hydride donor to scavenge electrophiles like trityl cations and other carbocations. researchgate.net |

| Water | Acts as a scavenger for tert-butyl cations, which is important when Asp, Glu, Ser, Thr, and Tyr residues with tert-butyl protecting groups are present. wpmucdn.com |

| Thioanisole (B89551) | A soft nucleophile used to protect methionine from S-alkylation and tryptophan from alkylation of its indole (B1671886) ring. sigmaaldrich.compeptide.com |

| 1,2-Ethanedithiol (EDT) | An effective scavenger for trityl groups and helps prevent alkylation of cysteine residues. sigmaaldrich.comwpmucdn.com It is often used in combination with other scavengers to fully prevent tryptophan butylation. thermofisher.com |

| Phenol (B47542) | Can scavenge various carbocations and has been reported to prevent modifications to cysteine. thermofisher.com |

| 1,3-Dimethoxybenzene (B93181) (DMB) | Specifically used to prevent the formation of C-terminal N-alkylated amide by-products when cleaving from Rink amide resin. wpmucdn.comresearchgate.net |

| Dithiothreitol (DTT) | A reducing agent that prevents the formation of inter- and intra-molecular disulfide bonds between cysteine residues. wpmucdn.compeptide.com |

Characterization and Mitigation of Cleavage By-products

Even with optimized cleavage cocktails, the formation of by-products can occur. Identifying these by-products is crucial for refining cleavage strategies and for the subsequent purification of the peptide.

Formation of Linker-Derived Side Products

The cleavage of the Rink Amide linker itself can be a source of side products. The acid-sensitive phenyl benzyl (B1604629) ether bond that connects the handle to the resin can break, leading to colored impurities that are difficult to remove. sigmaaldrich.com This is more pronounced with standard Rink Amide resin, and the use of more stable modified versions like this compound, along with silane (B1218182) scavengers, helps to minimize this issue. sigmaaldrich.comsigmaaldrich.com The carbocation generated from the linker can also lead to the reattachment of the cleaved peptide to the resin or alkylation of sensitive residues. sigmaaldrich.comresearchgate.net

Prevention of Alkylation of Sensitive Amino Acid Residues (e.g., Tryptophan, Methionine, Cysteine)

Certain amino acid residues are particularly vulnerable to modification by carbocations generated during cleavage.

Tryptophan: The nucleophilic indole ring of tryptophan is highly susceptible to alkylation by carbocations. thermofisher.com This can be mitigated by using scavengers like TIS, thioanisole, or EDT. researchgate.netsigmaaldrich.com The use of an indole-protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, is the most effective way to prevent side reactions like the migration of sulfonyl protecting groups from nearby arginine residues. sigmaaldrich.compeptide.com

Methionine: The thioether side chain of methionine is prone to oxidation to the sulfoxide (B87167) and S-alkylation (tert-butylation). peptide.comacs.orgresearchgate.net These acid-catalyzed side reactions can be minimized by including scavengers like thioanisole in the cleavage cocktail. sigmaaldrich.com Some protocols also suggest adding reducing agents like ammonium (B1175870) iodide to revert any oxidized methionine. wpmucdn.comacs.org

Cysteine: The thiol group of cysteine is highly nucleophilic and can be alkylated or form unwanted disulfide bonds. rsc.org Using a trityl (Trt) protecting group, which is removed during TFA cleavage, is common. To prevent incomplete deprotection and side reactions, cleavage cocktails containing TIS and EDT are recommended to scavenge the trityl cation and keep the thiol in its reduced state.

The following table summarizes common cleavage side reactions for sensitive amino acids and mitigation strategies.

| Sensitive Residue | Common Side Reaction(s) | Mitigation Strategies & Scavengers |

| Tryptophan (Trp) | Alkylation of the indole ring, oxidation. | Use of Fmoc-Trp(Boc)-OH; scavengers like TIS, thioanisole, EDT. thermofisher.comsigmaaldrich.compeptide.com |

| Methionine (Met) | Oxidation to sulfoxide, S-alkylation (tert-butylation). | Scavengers like thioanisole; reducing agents like ammonium iodide; degassing solvents. sigmaaldrich.compeptide.comacs.org |

| Cysteine (Cys) | Alkylation of the thiol group, disulfide bond formation. | Use of Trt protecting group; scavengers like TIS and EDT. rsc.org |

| Tyrosine (Tyr) | Alkylation of the phenolic ring. | Scavengers like phenol and thioanisole. |

| Arginine (Arg) | Incomplete removal of bulky Pbf/Pmc protecting groups. | Use of scavengers like water and thioanisole; extended cleavage times. thermofisher.com |

Strategies for Minimizing C-Terminal N-Alkylated Peptide Amides

A notable side reaction associated with Rink Amide resin is the alkylation of the C-terminal amide nitrogen by the carbocation generated from the linker during TFA cleavage. researchgate.netnih.gov This leads to the formation of a C-terminal N-alkylated peptide amide impurity. Research has shown that this side reaction can be a significant issue. researchgate.net The most effective strategy to prevent this is the inclusion of 1,3-dimethoxybenzene (DMB) in the cleavage cocktail. wpmucdn.comresearchgate.netpeptide.com DMB acts as an efficient scavenger for the linker-derived carbocation, almost quantitatively preventing the formation of the N-alkylated by-product. researchgate.net

Post-Cleavage Processing and Purification Methodologies

Following the successful cleavage of the peptide amide from the this compound, the resulting solution contains the desired peptide along with a variety of impurities. These impurities can include scavengers and their byproducts, cleaved protecting groups, and truncated or modified peptide sequences. researchgate.net Therefore, a systematic approach to post-cleavage processing and purification is essential to isolate the target peptide amide in a high state of purity. This process typically begins with the precipitation of the crude peptide, followed by one or more chromatographic purification steps.

Precipitation Techniques for Crude Peptide Amides

The most common initial step to isolate the crude peptide from the cleavage cocktail is precipitation using an anti-solvent. rsc.org After the cleavage reaction, which is typically performed in a strong acid like trifluoroacetic acid (TFA), the reaction mixture is filtered to remove the resin beads. rsc.org The filtrate, containing the dissolved peptide and impurities, is then added to a large volume of a cold organic anti-solvent. sigmaaldrich.compeptide.com

The principle behind this technique is the high solubility of the peptide in the acidic cleavage solution and its poor solubility in the chosen anti-solvent. The scavengers and byproducts from the side-chain deprotection are intended to remain soluble in the anti-solvent, thus allowing for the separation of the precipitated, crude peptide. rsc.org

Common Precipitation Solvents and Procedures:

Ethers: Cold diethyl ether (Et₂O) is the most frequently used anti-solvent for peptide precipitation. sigmaaldrich.comnih.gov The cleavage filtrate is typically concentrated by a stream of nitrogen and then added dropwise to a stirred, cold ether solution, often cooled with an ice bath to maximize precipitation. sigmaaldrich.comnih.govresearchgate.net The volume of ether used is generally 8 to 10 times that of the filtrate. peptide.compeptide.com Other ethers, such as diisopropyl ether (DIPE) and methyl tert-butyl ether (TBME), are also effective and are sometimes preferred due to safety considerations, like a lower propensity to form peroxides. rsc.org

Isolation: The precipitated peptide is then collected by filtration, often using a hardened filter paper or a sintered glass funnel under vacuum, or by centrifugation. sigmaaldrich.comnih.govnih.gov The resulting peptide pellet is washed multiple times with the cold anti-solvent to remove residual soluble impurities. peptide.comnih.gov The crude peptide is then dried under vacuum to remove residual ether. nih.gov

The efficiency of precipitation can be influenced by the peptide's sequence, length, and polarity. researchgate.net Short or highly hydrophilic peptides can be challenging to precipitate effectively. researchgate.net In such cases, concentrating the TFA solution or lyophilizing the crude peptide before the addition of ether may improve the yield of the precipitate. sigmaaldrich.comresearchgate.net

Research by Albericio and co-workers compared the crude recovery yields of various peptides using different ether anti-solvents after cleavage from amide-generating resins. The results for a 16-mer peptide (ABRF 1992) synthesized on Rink Amide MBHA-PS resin showed consistently high recovery across different solvents.

| Peptide | Resin Type | Loading (mmol g⁻¹) | Anti-Solvent | Crude Yield (%) |

|---|---|---|---|---|

| ABRF 1992 (16-mer) | MBHA-Rink Amide-PS | 1.1 | 2-MeTHF | 100 |

| ABRF 1992 (16-mer) | MBHA-Rink Amide-PS | 1.1 | CPME | 97 |

| ABRF 1992 (16-mer) | MBHA-Rink Amide-PS | 1.1 | DEE | 100 |

| ABRF 1992 (16-mer) | MBHA-Rink Amide-PS | 1.1 | TBME | 100 |

Table 1. Comparison of crude peptide recovery yields using different ether anti-solvents for a peptide cleaved from Rink Amide MBHA-PS resin. Data adapted from a 2020 study on greening peptide synthesis. rsc.org

Chromatographic Purification Strategies

While precipitation provides a crude product, it is rarely sufficient to achieve the high purity required for most applications. Chromatographic techniques are therefore employed to separate the target peptide amide from deletion sequences, incompletely deprotected peptides, and other closely related impurities. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is the most powerful and widely used method for the final purification of synthetic peptides. polypeptide.comhplc.eu This technique separates molecules based on their relative hydrophobicity. polypeptide.com

Stationary Phase: The column is packed with a non-polar stationary phase, typically silica (B1680970) particles that have been chemically modified with alkyl chains. C18 (octadecyl) and C8 (octyl) are the most common chain lengths for peptide separations. polypeptide.comhplc.eu

Mobile Phase: A polar mobile phase is used, consisting of a two-solvent system. Solvent A is typically water, and Solvent B is an organic modifier, most commonly acetonitrile (B52724) (ACN). nih.gov Both solvents usually contain an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA). researchgate.net TFA protonates carboxyl groups and forms ion pairs with positively charged residues, which reduces secondary interactions with the stationary phase and improves peak shape. researchgate.net

Elution: The crude peptide mixture is loaded onto the column in a low concentration of organic modifier. The components are then eluted by applying a gradient of increasing concentration of the organic modifier. More hydrophobic peptides interact more strongly with the non-polar stationary phase and thus require a higher concentration of the organic solvent to elute. polypeptide.com Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized. nih.gov

Ion-Exchange Chromatography (IEC):

IEC separates molecules based on their net charge at a given pH. polypeptide.com It can be a highly effective initial "capturing" step in a multi-step purification process, particularly for removing bulk impurities that have different charge characteristics from the target peptide. polypeptide.com

Principle: The peptide solution is applied to a column containing a charged stationary phase. Cation exchangers are negatively charged and bind positively charged peptides, while anion exchangers are positively charged and bind negatively charged peptides. polypeptide.com

Elution: After washing the column to remove unbound impurities, the bound peptides are eluted by increasing the salt concentration (e.g., using an ammonium acetate (B1210297) gradient) or by changing the pH of the mobile phase to alter the charge of the peptide. polypeptide.com IEC is often used prior to a final RP-HPLC "polishing" step to achieve very high purity. polypeptide.com

| Purification Step | Chromatography Method | Purity (by HPLC) | Molar Yield |

|---|---|---|---|

| Crude Mixture | - | ~74% | - |

| Step 1 (Capture) | Ion Exchange Chromatography (IEC) | N/A | N/A |

| Step 2 (Polishing) | Reversed-Phase Chromatography (RPC) | >99.5% | >80% (overall) |

Flash Chromatography:

Flash chromatography is a rapid form of preparative liquid chromatography that operates at lower pressures than HPLC and typically uses stationary phase particles of a larger size. windows.netbiotage.com While this results in lower resolution compared to HPLC, it offers significantly higher loading capacity and is faster and more cost-effective. biotage.com Reversed-phase flash chromatography can be an excellent method for an initial cleanup of very crude peptide samples, enriching the target peptide before a final polishing step on a preparative HPLC system. biotage.com This two-step approach can reduce the number of HPLC injections required, saving time and solvent. biotage.com

| Parameter | Flash Chromatography (Initial Cleanup) | Preparative HPLC (Direct) |

|---|---|---|

| Crude Purity | 27% | 27% |

| Sample Load | 150 mg (single injection) | Multiple smaller injections |

| Purity After First Pass | 87% | >95% (after multiple runs) |

| Benefit | Significant enrichment reduces subsequent HPLC time | Higher resolution in a single type of step |

Table 3. Comparison of using flash chromatography for initial cleanup versus direct purification with preparative HPLC for a crude GLP-1 peptide. Data adapted from a comparative study. biotage.com

Advanced Applications and Research Frontiers of Rink Amide Mbha Resin

Synthesis of Complex Peptide Architectures

The robustness and favorable cleavage characteristics of Rink Amide MBHA resin make it an ideal solid support for assembling intricate peptide structures that go beyond simple linear chains. chemimpex.commdpi.com This includes the synthesis of cyclic peptides and chemically modified peptides such as PEGylated conjugates, which often exhibit enhanced therapeutic properties compared to their linear counterparts.

Preparation of Cyclic Peptides via On-Resin Cyclization Strategies

Cyclic peptides often possess greater metabolic stability, enhanced receptor affinity, and improved bioavailability. This compound is frequently employed for on-resin cyclization, a strategy that leverages the pseudo-dilution effect of the solid support to favor intramolecular cyclization over intermolecular oligomerization. acs.org Various chemical strategies are utilized to achieve cyclization directly on the resin before cleavage.

One common approach is the formation of a disulfide bridge between two cysteine residues. More advanced methods include head-to-tail cyclization, side-chain-to-side-chain cyclization, and backbone cyclization. For instance, backbone-cyclic peptides have been developed using on-resin N-alkylation strategies. Another method involves the bisalkylation of cysteine and methionine residues with a di-halogenated linker to form a stable cyclic structure. jove.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is another powerful tool for on-resin cyclization. nih.govnih.gov In this method, a peptide is synthesized on the resin with an azide-containing amino acid at one position and an alkyne-containing amino acid at another. The subsequent intramolecular click reaction, often catalyzed by Cu(I), forms a stable triazole ring, effectively cyclizing the peptide. nih.gov

| Cyclization Strategy | Description | Key Reagents/Conditions | References |

| Backbone Cyclization | Formation of a cyclic structure involving an atom of the peptide backbone, often through N-alkylation. | Alloc-Cl, Glyoxylic acid, NaCNBH₃ | |

| Cys-Met Bisalkylation | Cyclization via the reaction of cysteine and methionine side chains with a bifunctional linker. | Di-halogenated linker, DIPEA, TFA cocktail for cleavage/cyclization | jove.com |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Formation of a triazole linkage between an azide- and an alkyne-functionalized amino acid. | Cu(I) catalyst (e.g., CuBr), Sodium ascorbate, 2,6-lutidine | nih.govnih.gov |

| Urea (B33335) Cyclization | On-resin formation of a cyclic urea within the peptide backbone. | Triphosgene or its equivalent |

Engineering of Poly(ethylene glycol)-Peptide Conjugates (PEGylated Peptides)

PEGylation, the covalent attachment of poly(ethylene glycol) (PEG) chains to a peptide, is a widely used strategy to improve the pharmacokinetic properties of peptide therapeutics, such as increasing solubility, extending circulation half-life, and reducing immunogenicity. This compound serves as a solid support for the synthesis of the peptide chain, to which a PEG moiety can then be conjugated.

The synthesis can be performed by first assembling the peptide sequence on the resin using standard Fmoc-SPPS. acs.org A PEG linker, such as Fmoc-NH-(PEG)₂-COOH, can be incorporated during the synthesis. nih.gov Alternatively, after the full peptide sequence is assembled, a PEGylating agent can be coupled to a specific site on the peptide, such as the N-terminus or a lysine (B10760008) side chain, before cleavage from the resin. The final PEGylated peptide amide is then released from the support using a standard TFA cleavage cocktail. acs.org While PEG-based resins like ChemMatrix® have been shown to be effective for long or difficult sequences, the polystyrene-based this compound remains a workhorse for the synthesis of a wide range of peptide-PEG conjugates. researchgate.net

Integration into Solid-Phase Organic Synthesis (SPOS)

The utility of this compound extends beyond peptide chemistry into the broader field of solid-phase organic synthesis (SPOS). scielo.br Its linker allows for the attachment of an initial building block, which can then be elaborated through various organic reactions. The final small molecule is cleaved from the resin as a primary amide, a common functional group in bioactive molecules.

Derivatization of Resin for Non-Peptidic Small Molecule Synthesis

This compound can be derivatized to serve as an anchor for the synthesis of diverse non-peptidic scaffolds. scielo.br The synthesis begins by coupling a suitable starting material, often an amino acid or a molecule with a carboxylic acid handle, to the resin. sigmaaldrich.comnih.gov This resin-bound substrate is then subjected to a sequence of reactions to build the desired molecular framework. The use of excess reagents drives reactions to completion, and purification is simplified to washing the resin between steps. scielo.br This approach has been used to synthesize natural product analogues, such as derivatives of lupeol (B1675499) and coumarins. scielo.br For example, a carboxylic acid-functionalized coumarin (B35378) was coupled to this compound and then elaborated through a multi-step sequence to produce a library of tricyclic compounds. scielo.br

Application in Heterocycle Synthesis

This compound and the closely related Rink Amide AM resin have proven to be particularly valuable for the solid-phase synthesis of various heterocyclic compounds, which are prevalent structures in medicinal chemistry. sigmaaldrich.comsigmaaldrich.commdpi.comresearchgate.net

Quinazolinone Derivatives : A number of research groups have reported the synthesis of quinazolinones and their derivatives on this compound. nih.govsmolecule.com In a typical strategy, an amino acid is coupled to the resin, followed by reaction with a substituted 2-nitrobenzoic acid. Subsequent reduction of the nitro group leads to an aniline (B41778) intermediate that can be cyclized to form the quinazolinone ring system before cleavage from the resin. researchgate.netnih.gov

2-Aminoquinazoline-based Compounds : The resin is also well-suited for the synthesis of 2-aminoquinazolines. sigmaaldrich.comresearchgate.net A common method involves treating a resin-bound amino acid with 2-nitrobenzaldehyde, followed by reduction of the nitro group. Cyclization with cyanogen (B1215507) bromide and subsequent cleavage yields the desired 2-aminoquinazoline (B112073) derivatives. researchgate.net

α-Aryl Ketones : Rink Amide AM resin has been used for the synthesis of α-aryl ketones through a palladium-catalyzed coupling reaction, demonstrating its compatibility with organometallic chemistry. sigmaaldrich.comsigmaaldrich.com

| Heterocycle Class | Synthetic Approach on Rink Amide Resin | Key Reactions | References |

| Quinazolinone Derivatives | Assembly from resin-bound amino acids and substituted anthranilic acids or nitrobenzoic acids. | Amide coupling, Nitro reduction, Intramolecular cyclization | sigmaaldrich.comresearchgate.netnih.gov |

| 2-Aminoquinazoline-based Compounds | Built from resin-bound amino acids and 2-nitrobenzaldehyde. | Reductive amination, Nitro reduction, Cyclization with cyanogen bromide | sigmaaldrich.comresearchgate.net |

| α-Aryl Ketones | Synthesis via organometallic cross-coupling. | Palladium-catalyzed coupling | sigmaaldrich.comsigmaaldrich.com |

| Pyrrolopyrimidines | Peptoid synthesis chemistry on this compound. | Reaction with dichloropyrimidine carbaldehyde, Oxidation, Amine displacement | mdpi.com |

Peptide Library Generation for High-Throughput Research

Combinatorial chemistry, particularly the generation of peptide libraries, is a powerful engine for drug discovery and biological research. americanpeptidesociety.org this compound is a preferred solid support for creating these libraries due to its reliability in standard Fmoc-SPPS and its ability to produce C-terminal amides, which often mimic the native state of bioactive peptides.

The "split-mix" or "one-bead-one-compound" (OBOC) synthesis method is commonly used with this resin to generate vast libraries where each resin bead carries a unique peptide sequence. nih.govamericanpeptidesociety.org These libraries can contain millions of distinct peptides and are used in high-throughput screening assays to identify "hits"—peptides that bind to a specific biological target or exhibit a desired function. nih.govamericanpeptidesociety.org For example, this compound has been used to generate OBOC libraries for identifying high-affinity protein ligands through in situ click chemistry screening. nih.gov It has also been employed in the creation of peptide microarrays for studying protein-protein interactions, such as those involving histone modifications. nih.gov Furthermore, the resin has been instrumental in the solid-phase synthesis of libraries of non-peptidic molecules, including glycopeptide-like compounds and pyrrolopyrimidine derivatives, showcasing its versatility in generating chemical diversity for screening. mdpi.comcanada.ca

| Library Type | Synthesis Method | Application | References |

| One-Bead-One-Compound (OBOC) Peptides | Split-mix synthesis | Identification of protein affinity agents via in situ click chemistry screening | nih.gov |

| Pyrrolopyrimidine Library | Peptoid synthesis on solid phase | Discovery of novel molecular scaffolds | mdpi.com |

| Yeast-Displayed Macrocyclic Peptides | Peptides synthesized on resin for validation before genetic encoding | High-throughput screening and affinity ranking | biorxiv.org |

| Peptide Microarrays | Peptides synthesized on resin, cleaved, and spotted onto slides | Interrogating protein-PTM binding (e.g., histone code) | nih.gov |

| Glycopeptide-like Library | Reductive amination of sugar aldehydes with resin-bound amino groups | Pharmacophore mapping and drug discovery | canada.ca |

Methodologies for Combinatorial Library Synthesis

The generation of combinatorial libraries—large collections of structurally related compounds—is a powerful strategy in chemistry and drug discovery. This compound is an ideal solid support for these methodologies due to its compatibility with automated synthesis and the robust nature of the linker under various reaction conditions. chemimpex.com

Key methodologies for generating combinatorial libraries on this compound include:

Parallel Synthesis: In this straightforward approach, individual compounds are synthesized in separate reaction vessels (e.g., wells of a microplate or individual columns). While it produces known compounds in defined locations, it is not as efficient for creating massive diversity as other methods. The compatibility of this compound with automated peptide synthesizers makes it well-suited for parallel synthesis of peptide libraries. nih.gov

Split-and-Pool (or Split-and-Mix) Synthesis: This is a highly efficient method for generating enormous "one-bead-one-compound" (OBOC) libraries. nih.govpeptide.com The process involves several key steps:

The resin beads are divided into multiple equal portions.

A unique building block (e.g., an Fmoc-protected amino acid) is coupled to the resin in each portion.

All resin portions are then pooled, mixed thoroughly to ensure randomization, and washed.

The pooled resin is then re-divided into portions for the next coupling cycle. This cycle of splitting, coupling, and pooling is repeated for the desired number of steps. The result is a library where each individual bead carries a single, unique chemical entity. This technique exponentially increases the number of compounds synthesized with each step. scribd.com

One-Bead-One-Compound (OBOC) Screening: Following synthesis via the split-and-pool method, the OBOC library can be directly screened for binding to a biological target of interest (e.g., a protein or cell). nih.gov Beads that show a positive interaction (e.g., a color change in an on-bead assay or binding to a fluorescently labeled protein) are physically isolated, and the structure of the small molecule or peptide on the "hit" bead is determined by sequencing or mass spectrometry. This method greatly facilitates the discovery of ligands from vast libraries. nih.gov

The synthesis process on this compound typically follows the standard Fmoc solid-phase peptide synthesis (SPPS) protocol: the first Fmoc-protected amino acid is coupled to the resin, followed by removal of the Fmoc group (deprotection) and coupling of the next amino acid. peptide.com This cycle is repeated until the desired sequence is assembled. The final compound is cleaved from the resin using a TFA-based cocktail, which also removes side-chain protecting groups, yielding the crude peptide amide. biotage.comglpbio.com

| Methodology | Description | Key Advantage |

| Parallel Synthesis | Each unique compound is synthesized in a separate reaction vessel. | Structure of each compound is known and spatially defined. |

| Split-and-Pool Synthesis | Resin beads are repeatedly divided, coupled with a building block, and then pooled and mixed. | Generates massive libraries (millions of compounds) efficiently. peptide.comscribd.com |

| One-Bead-One-Compound (OBOC) | A library format, typically from split-and-pool synthesis, where each bead holds a unique compound, allowing for direct screening of the library on-bead. | Enables high-throughput screening and rapid identification of active compounds ("hits"). nih.gov |

Utility in Drug Discovery and Chemical Biology Research

The ability to rapidly synthesize large, diverse libraries of peptide and small molecule amides makes this compound an invaluable tool in drug discovery and chemical biology. These libraries are systematically screened to identify compounds with desired biological activity, which can serve as leads for therapeutic development or as molecular probes to study biological processes. chemimpex.comchemimpex.com

Applications in Peptide-Based Drug Discovery: this compound is extensively used to create peptide libraries for identifying novel therapeutic agents. Peptides are of significant interest as drugs due to their high specificity and potency.

Antiviral Research: Researchers have synthesized peptide libraries on this compound to discover inhibitors of viral entry. For example, libraries were designed to block the interaction between the HIV gp120 envelope protein and cellular receptors, a critical step in the viral lifecycle. glpbio.com

Anti-Cancer Research: The resin has been employed to synthesize libraries of peptides targeting key proteins in cancer pathways. In one study, dye-labeled Bim BH3 peptides were synthesized on Rink Amide-MBHA resin to screen for inhibitors of anti-apoptotic Bcl-2 family proteins, which are prominent cancer drug targets. nih.gov

Receptor Ligand Discovery: Libraries of peptides have been generated to find ligands for specific cellular receptors. One study described the synthesis of indoloquinolizidine-peptide combinatorial libraries to identify potent and selective agonists for dopamine (B1211576) receptors, which are important targets for neurological disorders. researchgate.net

Applications in Small Molecule and Chemical Biology Research: Beyond peptides, this compound is used to synthesize libraries of small molecules for screening against various biological targets.

Enzyme Inhibitor Screening: The resin serves as a solid support for building small molecule libraries designed to inhibit specific enzymes.

Protein-Protein Interaction Probes: Small molecule libraries synthesized on this resin can be screened to find compounds that disrupt or stabilize protein-protein interactions, which are fundamental to many disease processes.

Affinity-Based Protein Profiling: In a notable chemical biology application, a one-bead-one-compound library of small molecules was synthesized on this compound. nih.gov This library was screened against complex protein extracts from Ramos B-lymphoma cells to identify ligands for specific proteins. This approach led to the discovery of small molecules that bind to beta-actin and exhibit bioactivity against the lymphoma cells. nih.gov

| Research Area | Target | Library Type | Resin Application | Outcome/Finding |

| Anti-HIV | gp120 protein | Peptide library | Solid support for synthesis of potential gp120 interaction inhibitors. glpbio.com | Identification of peptide compounds that could block viral-cell interactions. glpbio.com |

| Oncology | Bcl-2 Family Proteins | Dye-labeled peptide library | Synthesis of Bim BH3 peptides for high-throughput screening assays. nih.gov | Development of an assay to screen natural product extracts for pro-apoptotic inhibitors. nih.gov |

| Neuroscience | Dopamine Receptors | Indoloquinolizidine-peptide library | Solid-phase synthesis of a combinatorial library to find receptor agonists. researchgate.net | Discovery of a ligand with nanomolar affinity and agonist activity at the D2 dopamine receptor. researchgate.net |

| Chemical Biology / Oncology | Beta-actin in B-lymphoma cells | Small molecule OBOC library | Synthesis of a diverse small molecule library for affinity binding studies with cell lysates. nih.gov | Identification of small molecule ligands that bind beta-actin and are active against Ramos lymphoma cells. nih.gov |

Comparative Methodological Analyses and Resin Innovations

Comparative Performance with Other Solid Supports in SPPS

Rink Amide MBHA resin is fundamentally different from Wang and 2-Chlorotrityl resins in its intended product. While this compound is designed to produce C-terminal peptide amides, Wang and 2-Chlorotrityl resins are utilized for the synthesis of peptides with a C-terminal carboxylic acid. uci.eduresearchgate.net

Wang Resin: This is a benzyl (B1604629) alcohol-type linker-based resin widely used for generating peptide acids. sigmaaldrich.com A significant challenge with Wang resin is the loading of the first amino acid, which can be chemically difficult and carries a risk of racemization, particularly for amino acids like Cysteine and Histidine. sigmaaldrich.combiotage.com To circumvent this, pre-loaded Wang resins are often the preferred choice. biotage.com Cleavage from Wang resin typically requires concentrated trifluoroacetic acid (TFA), which simultaneously removes most standard side-chain protecting groups. biotage.com

2-Chlorotrityl Resin: This resin also yields C-terminal acids but offers distinct advantages over Wang resin. sigmaaldrich.com The sterically bulky trityl linker minimizes the risk of racemization during the loading of the first amino acid. biotage.com A key feature of 2-Chlorotrityl resin is its high acid lability, allowing for the cleavage of the peptide from the support under very mild acidic conditions (e.g., 1-3% TFA). biotage.com This mild cleavage leaves the side-chain protecting groups intact, which is beneficial for the synthesis of protected peptide fragments. researchgate.net

In contrast, the loading of the first amino acid onto this compound is a straightforward amide bond formation, identical to the subsequent coupling steps in the peptide chain elongation. biotage.com Cleavage from this compound to yield the peptide amide requires treatment with a high concentration of TFA (typically 95%), which also results in the global deprotection of the peptide. sigmaaldrich.com

| Resin | C-Terminal Functionality | First Amino Acid Loading | Cleavage Conditions | Key Features |

| Rink Amide MBHA | Amide | Standard amide coupling | High concentration TFA (e.g., 95%) | Straightforward loading; yields C-terminal amides. sigmaaldrich.combiotage.com |

| Wang | Carboxylic Acid | Prone to racemization | High concentration TFA | Commonly used for peptide acids; often used pre-loaded. sigmaaldrich.combiotage.com |

| 2-Chlorotrityl | Carboxylic Acid | Minimizes racemization | Mild acid (e.g., 1-3% TFA) | Allows for synthesis of protected peptide fragments. researchgate.netbiotage.com |

Within the category of amide-generating resins, this compound is often compared with other supports that yield a C-terminal amide.

MBHA Resin: While structurally similar to Rink Amide resin, MBHA (methylbenzhydrylamine) resin is primarily used in Boc-SPPS. peptide.combiosynth.com A key difference is the harshness of the cleavage conditions required for MBHA resin, which necessitates treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com In contrast, this compound is significantly more acid-labile, allowing for cleavage with TFA. appliedpolytech.com

PAL Resin: The PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) resin is another support for generating peptide amides and exhibits characteristics similar to Rink Amide resin concerning cleavage conditions. peptide.com Some studies suggest that PAL resin may yield cleaner products, particularly for long peptide sequences. peptide.com

Sieber Amide Resin: This resin is a valuable alternative for producing peptide amides, especially when protected peptide amide fragments are the target. sigmaaldrich.com Its key advantage is the ability to be cleaved under very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM), leaving side-chain protecting groups intact. peptide.comiris-biotech.de The Sieber linker is also less sterically hindered than the Rink linker, which can allow for higher loading in sterically demanding applications. peptide.comiris-biotech.de

Ramage Resin: The Ramage resin is designed to address a potential side reaction associated with the Rink Amide linker, which can fragment during cleavage and lead to impurities. iris-biotech.de The three-dimensional structure of the Ramage linker is more stable and prevents this fragmentation, potentially delivering peptides of higher purity. iris-biotech.deresearchgate.net It is particularly recommended for peptides with C-terminal Phenylalanine, Tyrosine, or Isoleucine. iris-biotech.de

| Amide-Generating Resin | Primary Use | Cleavage Conditions | Key Differentiating Feature |

| Rink Amide MBHA | Fmoc-SPPS of peptide amides | High concentration TFA | Widely used standard for peptide amides. sigmaaldrich.com |

| MBHA | Boc-SPPS of peptide amides | Harsh acid (HF, TFMSA) | Requires much stronger acid for cleavage than Rink Amide. peptide.com |

| PAL | Fmoc-SPPS of peptide amides | High concentration TFA | May provide cleaner products for long sequences. peptide.com |

| Sieber Amide | Fmoc-SPPS of protected peptide amides | Mild acid (e.g., 1% TFA) | Allows for synthesis of fully protected peptide amides. sigmaaldrich.compeptide.com |

| Ramage | Fmoc-SPPS of peptide amides | High concentration TFA | Increased linker stability prevents fragmentation side reactions. iris-biotech.deresearchgate.net |

The performance of traditional polystyrene (PS)-based resins like Rink Amide MBHA can be compared with polyethylene (B3416737) glycol (PEG)-based and hybrid PS-PEG resins, which were developed to improve synthesis in polar environments.

ChemMatrix Resin: This is a PEG-based resin that has shown consistently better performance in terms of final product purity, especially for the synthesis of difficult, long, or hydrophobic peptide sequences. researchgate.netbiotage.co.jp The improved solvation of the PEG matrix in common SPPS solvents can lead to higher yields and purity compared to PS-based resins. researchgate.net For example, in the synthesis of a cecropin (B1577577) A-melittin hybrid peptide, the ChemMatrix-based Rink Amide resin produced a significantly purer product than its polystyrene counterpart. researchgate.net

TentaGel Resin: TentaGel is a hybrid resin composed of PEG grafted onto a polystyrene core. iris-biotech.de This structure provides good mechanical stability and consistent swelling in a variety of solvents, making it suitable for both batch and flow synthesis. biosynth.com In a comparative synthesis of the GLP-1 agonist Pramlintide, Rink ChemMatrix resin showed the highest purity, followed by Rink TentaGel, with both outperforming the low-loaded this compound under the tested conditions. mesalabs.com

The choice between a PS-based resin like Rink Amide MBHA and a PEG-based or hybrid resin often depends on the specific peptide sequence. For standard, shorter peptides, the cost-effectiveness of PS resins may be advantageous. However, for long and complex sequences prone to aggregation, the enhanced solvation properties of ChemMatrix and TentaGel can be crucial for a successful synthesis. researchgate.net

| Resin Type | Composition | Key Advantages | Typical Application |

| Rink Amide MBHA (PS) | Polystyrene | Cost-effective, good mechanical stability. | Standard and shorter peptide amides. |

| Rink Amide ChemMatrix (PEG) | Polyethylene Glycol | Superior performance for difficult sequences, high purity. researchgate.netbiotage.co.jp | Long, complex, or hydrophobic peptides. researchgate.net |

| Rink Amide TentaGel (PS-PEG) | PEG grafted on Polystyrene | Consistent swelling, good mechanical and chemical stability. biosynth.com | Broad applicability, including flow synthesis. biosynth.com |

Differentiation from MBHA Resin and Other Amide-Generating Resins (e.g., PAL, Sieber Amide, Ramage)

Optimization of Solvent Systems for Enhanced Synthesis Efficiency

The choice of solvent in SPPS is critical as it must effectively swell the resin, ensuring that the reactive sites are accessible for efficient coupling and deprotection reactions.

The degree of swelling of the this compound is a direct indicator of the solvent's ability to permeate the polymer matrix. Poor swelling can lead to reduced reaction rates and incomplete reactions, ultimately lowering the purity and yield of the final peptide. researchgate.net

Traditional Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are conventional solvents in SPPS that generally provide excellent swelling for polystyrene-based resins like Rink Amide MBHA. ub.edutudublin.ie